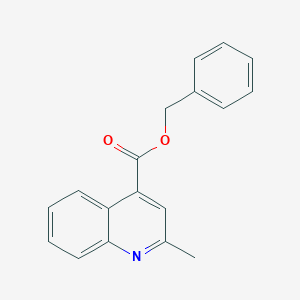
Benzyl 2-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-methylquinoline-4-carboxylate is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a benzyl ester group at the 4-position and a methyl group at the 2-position
作用机制
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their versatile applications .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. Quinoline derivatives often work by interacting with enzymes or receptors, modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets. They have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
The molecular and cellular effects of quinoline derivatives can vary depending on their specific targets and mode of action. They have been found to have a broad spectrum of bio-responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-methylquinoline-4-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound, the starting materials are 2-aminoacetophenone and benzyl 2-oxoacetate. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions in ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally benign catalysts, such as solid acids or ionic liquids, can further enhance the sustainability of the process.
化学反应分析
Types of Reactions
Benzyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Benzyl 2-methylquinoline-4-carbinol.
Substitution: 3-substituted quinoline derivatives.
科学研究应用
Benzyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
相似化合物的比较
Similar Compounds
2-methylquinoline-4-carboxylic acid: Lacks the benzyl ester group but shares the quinoline core structure.
Benzyl quinoline-4-carboxylate: Similar structure but without the methyl group at the 2-position.
Quinoline-4-carboxylate derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
Benzyl 2-methylquinoline-4-carboxylate is unique due to the presence of both the benzyl ester and methyl groups, which can influence its chemical reactivity and biological activity
属性
IUPAC Name |
benzyl 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-16(15-9-5-6-10-17(15)19-13)18(20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPGFIWPJDBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














